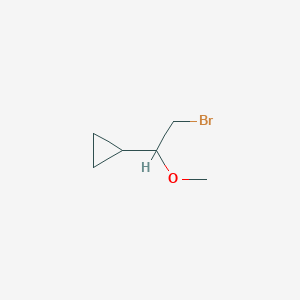
(2-Bromo-1-methoxyethyl)cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Bromo-1-methoxyethyl)cyclopropane” is a chemical compound with the CAS Number: 1909337-06-9 . It has a molecular weight of 179.06 .
Molecular Structure Analysis
The molecular formula of “(2-Bromo-1-methoxyethyl)cyclopropane” is C6H11BrO . The InChI code for this compound is 1S/C6H11BrO/c1-8-6(4-7)5-2-3-5/h5-6H,2-4H2,1H3 .Aplicaciones Científicas De Investigación
Cycloaddition Reactions
Cyclopropane derivatives, including (2-Bromo-1-methoxyethyl)cyclopropane, have been widely used in cycloaddition reactions . These reactions are crucial for the rapid construction of cyclic, polycyclic, or bridged cyclic products .
Asymmetric Synthesis
Cyclopropane derivatives can be used in asymmetric synthesis of cyclic frameworks . This process is essential for creating chiral molecules, which are important in fields like pharmaceuticals and agrochemicals .
Building Blocks for Natural Products
Cyclopropane derivatives serve as building blocks for natural products . They can be used to synthesize complex natural products, which often have interesting biological activities .
Photoredox Catalysis
Cyclopropane derivatives can merge photoredox catalysis, C–H bond activation, and radical cascade processes to establish new cycloaddition modes . This opens up new possibilities in synthetic methods .
Synthesis of Highly Functionalized Cyclopropanes
Recent advances in the synthesis of cyclopropane-containing natural products highlight the application of novel synthetic methodologies and innovative synthetic strategies in the construction of highly functionalized cyclopropanes .
Strained Ring-Induced Cycloadditions
Cyclopropane derivatives can act as two- to five-carbon synthons in cycloaddition reactions, affording many possibilities in producing small to middle all-carbon ring structures . This is due to the strain in the cyclopropane ring, which provides a kinetic opportunity to initiate strain unleashing .
7. Total Synthesis of Cyclopropane-Containing Natural Products Cyclopropane derivatives are used in the total synthesis of cyclopropane-containing natural products . This involves the use of cyclopropane as a key building block in the synthesis of complex natural products .
Unique Reactivity in Organic Synthesis
Cyclopropanes, one of the most important strained rings, have gained much attention for more than a century because of their interesting and unique reactivity . This unique reactivity makes them valuable tools in organic synthesis .
Mecanismo De Acción
Target of Action
Cyclopropane-containing compounds are known to possess unique structural and chemical properties that render them valuable in various fields, such as medicine, agrochemistry, and materials science .
Mode of Action
Cyclopropane rings are known to be formed through a process called michael initiated ring closure (mirc) reactions . This process involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate . A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Cyclopropane biosynthesis can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not . The reactions can further be classified based on the key intermediates required prior to cyclopropane formation, which can be carbocations, carbanions, or carbon radicals .
Pharmacokinetics
The molecular weight of the compound is 17906 , which may influence its absorption and distribution in the body.
Result of Action
Cyclopropane-containing compounds are known to have unique structural and chemical properties that make them valuable in various fields .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of cyclopropane-containing compounds. For instance, storage temperature is a vital environmental factor that can extend the shelf-life of cyclopropane-containing compounds . High temperatures increase respiration and ethylene production rates that initiate senescence, while storage at low temperatures extends the postharvest life by inhibiting these rates .
Propiedades
IUPAC Name |
(2-bromo-1-methoxyethyl)cyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c1-8-6(4-7)5-2-3-5/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUCUAQICVRCSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CBr)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-1-methoxyethyl)cyclopropane | |
CAS RN |
1909337-06-9 |
Source


|
| Record name | (2-bromo-1-methoxyethyl)cyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

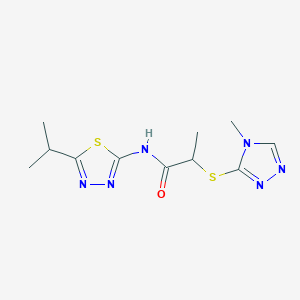
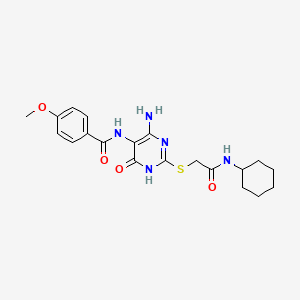
![[2-(4-methylphenoxy)pyridin-3-yl]methyl N-(2-methylphenyl)carbamate](/img/structure/B2798659.png)
![3-Ethyl-2-({2-oxo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2798660.png)

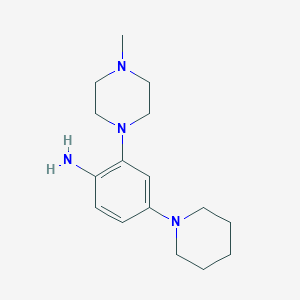
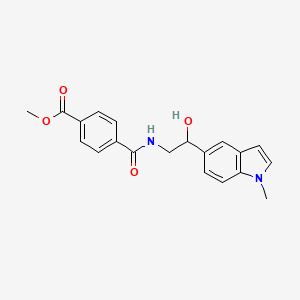
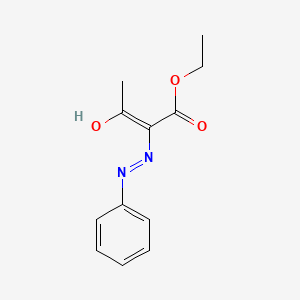

![6-chloro-N-cyclopropyl-5-methyl-N-{1-[3-(trifluoromethyl)phenyl]ethyl}pyridine-3-sulfonamide](/img/structure/B2798670.png)
![Ethyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2798672.png)

![N-[2-methoxy-5-(trifluoromethyl)phenyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2798676.png)
![7-Ethyl-1,3-dimethyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2798678.png)